![molecular formula C8H6N2O B143157 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 4649-09-6](/img/structure/B143157.png)
1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde
Overview
Description
1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS 4649-09-6) is a heterocyclic aromatic compound featuring a fused pyrrole-pyridine core with a formyl (-CHO) substituent at the 3-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and other bioactive molecules . Its structure combines the electron-rich pyrrole ring and the pyridine moiety, enabling diverse reactivity in cross-coupling and condensation reactions . Key applications include its use in constructing SGK-1 inhibitors for treating metabolic disorders and protein kinase-targeted therapies for cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, modifications of the Madelung and Fischer syntheses of indoles have been employed to prepare various substituted derivatives . Another method involves the reaction of pyridine derivatives with suitable aldehydes under controlled conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.
Chemical Reactions Analysis
Reactivity of 1H-Pyrrolo[2,3-b]pyridine Derivatives
1H-Pyrrolo[2,3-b]pyridine derivatives are known to undergo various chemical reactions. When treated with electrophiles such as bromine or nitric acid, these compounds can yield halogenated or nitrated products that may exhibit enhanced biological activities.
Reactions with Electrophiles
H-pyrrolo[2,3-b]pyridines undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position . Treatment of 2-phenyl-1H-pyrrolo[2,3-b]pyridine with nitrosobenzene yields 2-phenyl-3-phenylimino-3H-pyrrolo[2,3-b]pyridine .
Examples of Chemical Reactions
The following table summarizes some examples of chemical reactions involving 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, based on the search results:
Note: rt = room temperature, DMAP = 4-Dimethylaminopyridine, N/A = data not available in source
These reactions highlight the versatility of this compound in synthesizing various compounds with potential therapeutic applications .
Scientific Research Applications
Cancer Therapy
1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde and its derivatives have been shown to exhibit potent inhibitory activities against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.
- Case Study: FGFR Inhibition
- A series of derivatives were synthesized and evaluated for their activity against FGFR1, 2, and 3. Among these, a specific derivative (compound 4h) exhibited IC50 values of 7 nM, 9 nM, and 25 nM against FGFR1, FGFR2, and FGFR3 respectively. This compound also demonstrated significant efficacy in inhibiting the proliferation of breast cancer cells (4T1) and induced apoptosis, highlighting its potential as a lead compound for further development in cancer therapy .
Antiviral Applications
The compound has also been investigated for its antiviral properties, particularly against RNA viruses such as dengue and Ebola.
- Case Study: AAK1 Inhibition
- Research indicated that targeting adaptor-associated kinase 1 (AAK1) with pyrrolo[2,3-b]pyridine derivatives could provide a promising strategy for antiviral drug development. Compounds derived from this scaffold showed high affinity for AAK1 and demonstrated improved activity against dengue virus in vitro. This suggests that these derivatives could serve as broad-spectrum antiviral agents .
Other Therapeutic Applications
Beyond oncology and virology, this compound has potential applications in treating disorders associated with SGK-1 kinase activity.
- Case Study: SGK-1 Inhibition
Mechanism of Action
The mechanism by which 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde exerts its effects involves its interaction with specific molecular targets. For instance, as an FGFR inhibitor, it binds to the receptor’s active site, preventing the activation of downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and metastasis.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Structural Comparison of Pyrrolopyridine Carbaldehydes
Key Observations :
- Regioisomerism : The position of the fused pyrrole ring (e.g., [2,3-b] vs. [2,3-c]) significantly alters electronic properties and reactivity. For instance, [2,3-b] derivatives exhibit higher applicability in kinase inhibition due to optimal steric alignment .
- Substituent Effects : Methyl or chloro groups enhance lipophilicity (e.g., LogP = 2.34 for 2-methyl derivative) but may reduce solubility . N1-methylation (CAS 171919-36-1) improves metabolic stability .
Key Observations :
- The parent compound is often synthesized via cyclocondensation, yielding 27–95% depending on substituents . Lower yields (e.g., 27% in LEU-1154 synthesis) occur in multi-step reactions requiring recrystallization .
- Alkylated derivatives (e.g., 1-ethyl or 1-methyl) are synthesized via direct alkylation, avoiding ring rearrangement .
Table 3: Comparative Physicochemical Data
Key Observations :
- Polar Surface Area (PSA) : All derivatives share similar PSA values (~45.75 Ų), suggesting comparable hydrogen-bonding capacity .
Biological Activity
1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a fused bicyclic structure that contributes to its biological activity. The compound has the following molecular formula:
- Molecular Formula : C₈H₆N₂O
- Molecular Weight : 150.15 g/mol
1. Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
Recent studies have highlighted the compound's potent inhibitory effects on FGFRs, which are implicated in various cancers. A derivative of this compound, identified as 4h , showed impressive IC₅₀ values against FGFR1 (7 nM), FGFR2 (9 nM), and FGFR3 (25 nM) in vitro. This compound not only inhibited cell proliferation in breast cancer models but also induced apoptosis and inhibited cell migration and invasion .
2. Human Neutrophil Elastase (HNE) Inhibition
The compound has also been evaluated for its ability to inhibit human neutrophil elastase, a protease involved in inflammatory processes. Modifications at specific positions on the pyrrolo[2,3-b]pyridine scaffold were found to retain HNE inhibitory activity with IC₅₀ values ranging from 15 to 51 nM. The structure-activity relationship (SAR) indicated that bulky substituents at position 5 enhance binding affinity by interacting favorably within the enzyme's active site .
3. Antiviral Activity
This compound derivatives have demonstrated broad-spectrum antiviral activity. For instance, certain derivatives have shown effectiveness against dengue virus through selective inhibition of AAK1 and GAK kinases, which are critical for viral replication .
Table 1: Biological Activity Summary of 1H-Pyrrolo[2,3-b]pyridine Derivatives
Compound | Target | IC₅₀ (nM) | Activity |
---|---|---|---|
4h | FGFR1 | 7 | Inhibitor |
4h | FGFR2 | 9 | Inhibitor |
4h | FGFR3 | 25 | Inhibitor |
Various Derivatives | HNE | 15-51 | Inhibitor |
Various Derivatives | AAK1/GAK | <100 | Antiviral |
Case Studies
- Cancer Therapeutics : The use of pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors has shown promising results in preclinical models of breast cancer. The ability to induce apoptosis and inhibit migration suggests potential for therapeutic applications in oncology.
- Inflammatory Diseases : Compounds targeting HNE have implications for treating chronic inflammatory diseases such as COPD and cystic fibrosis, where neutrophil elastase plays a critical role in disease progression .
- Viral Infections : The antiviral properties of these compounds position them as candidates for further development against viral pathogens like dengue fever, with ongoing research into their efficacy and safety profiles in vivo .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives react with active methylene compounds (e.g., malononitrile or ethyl cyanoacetate) in acetic acid with catalytic HCl to form 1H-pyrrolo[2,3-b]pyridine derivatives . Another approach involves multi-step functionalization: NaH/MeI alkylation, nitration, and Suzuki coupling with arylboronic acids under Pd catalysis . Yield optimization requires precise control of temperature (e.g., 105°C for cross-coupling) and stoichiometric ratios of reagents.
Q. How is structural characterization of this compound validated in academic research?
- Methodological Answer : Characterization relies on spectroscopic techniques:
- ¹H/¹³C NMR : Distinct peaks for the aldehyde proton (~9.8–10.2 ppm) and pyrrolo-pyridine backbone carbons (120–160 ppm) confirm the structure .
- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., [M+H]+ for C₉H₇N₂O: calcd 175.0611; observed 175.0608) .
- IR : A strong absorption band near 1680–1700 cm⁻¹ confirms the aldehyde functional group .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer : The aldehyde moiety serves as a key intermediate for synthesizing bioactive molecules. For example:
- FGFR Inhibitors : Derivatives like 3,5-disubstituted pyrrolo-pyridines are designed via Sonogashira coupling or amide formation, with IC₅₀ values <10 nM against FGFR1–3 .
- Anticancer Agents : Schiff base formation with amines generates compounds evaluated for kinase inhibition .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies (e.g., unexpected downfield shifts in NMR) arise from tautomerism or solvent effects. Strategies include:
- Variable Temperature NMR : To identify dynamic processes (e.g., aldehyde hydration in D₂O) .
- DFT Calculations : Compare experimental ¹³C NMR shifts with computed values (B3LYP/6-311+G(d,p)) to validate assignments .
- X-ray Crystallography : Resolve ambiguity by determining solid-state structures, as demonstrated for related pyrrolo-pyridine derivatives .
Q. What strategies optimize regioselectivity in functionalizing this compound?
- Methodological Answer : Regioselective modifications depend on electronic and steric factors:
- Electrophilic Substitution : The C5 position is more reactive due to electron-rich pyrrole ring; nitration or halogenation occurs here .
- Cross-Coupling : Suzuki-Miyaura reactions at C7 require Pd(PPh₃)₄ and arylboronic acids with electron-withdrawing groups .
- Aldehyde Protection : Use of ethylene glycol or acetal formation prevents undesired side reactions during alkylation .
Q. How do researchers design bioassays to evaluate derivatives of this compound for kinase inhibition?
- Methodological Answer :
- Enzyme Assays : Measure IC₅₀ using recombinant FGFR1–4 kinases with ATP-Glo™ luminescence kits. Example: Pre-incubate compounds (0.1–1000 nM) with kinase, then quantify residual ATP .
- Cellular Assays : Test antiproliferative activity in Ba/F3 cells expressing FGFR isoforms via MTT assays. Dose-response curves (0.01–10 μM) identify potent inhibitors .
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to predict binding modes in FGFR’s ATP-binding pocket, guiding SAR studies .
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-5-6-4-10-8-7(6)2-1-3-9-8/h1-5H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIWRKYDYWYFIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2C=O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20418704 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20418704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4649-09-6 | |
Record name | 4649-09-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173969 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20418704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Azaindole-3-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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